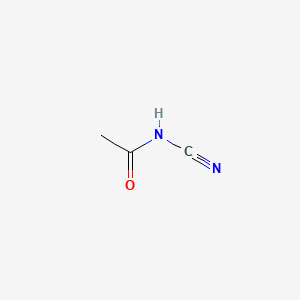
Fluacizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluacizine, sold under the brand name Phtorazisin, is a tricyclic antidepressant belonging to the phenothiazine group. It was developed in the 1960s and marketed in the 1970s, primarily in Russia . Unlike other phenothiazines, this compound is not an antipsychotic. Instead, it acts as a norepinephrine reuptake inhibitor, antihistamine, and anticholinergic agent . It is known to reverse catalepsy and extrapyramidal symptoms induced by antidopaminergic agents and potentiate amphetamine-induced stereotypy .
Preparation Methods
The synthesis of fluacizine involves several steps. The key synthetic route includes the reaction of 2-(trifluoromethyl)phenothiazine with diethylamino-propanone under specific conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Fluacizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fluacizine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving tricyclic antidepressants and phenothiazine derivatives.
Biology: this compound is studied for its effects on neurotransmitter systems, particularly its role in norepinephrine reuptake inhibition.
Medicine: It is used in research related to its antidepressant properties and its ability to reverse catalepsy and extrapyramidal symptoms.
Mechanism of Action
Fluacizine exerts its effects primarily through the inhibition of norepinephrine reuptake, which increases the levels of norepinephrine in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound has antihistamine and anticholinergic properties, which further modulate its pharmacological profile . The molecular targets include norepinephrine transporters, histamine receptors, and cholinergic receptors .
Comparison with Similar Compounds
Fluacizine is unique among phenothiazine derivatives due to its specific pharmacological profile. It is the trifluoromethyl analogue of chloracizine . Similar compounds include:
Chloracizine: A phenothiazine derivative with similar chemical structure but different pharmacological properties.
Pipofezine: Another tricyclic antidepressant with distinct chemical and pharmacological characteristics.
This compound’s ability to reverse catalepsy and extrapyramidal symptoms, along with its norepinephrine reuptake inhibition, sets it apart from other similar compounds .
Properties
CAS No. |
30223-48-4 |
|---|---|
Molecular Formula |
C20H21F3N2OS |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-(diethylamino)-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one |
InChI |
InChI=1S/C20H21F3N2OS/c1-3-24(4-2)12-11-19(26)25-15-7-5-6-8-17(15)27-18-10-9-14(13-16(18)25)20(21,22)23/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
VHEOUJNDDFHPGJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Key on ui other cas no. |
30223-48-4 |
Related CAS |
27312-93-2 (mono-hydrochloride) |
Synonyms |
10-(beta-diethylaminopropionyl)-2-trifluoromethylphenothiazine fluoracizine fluoracizine monohydrochloride ftoracizin ftoratsizin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


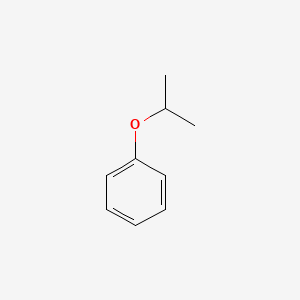
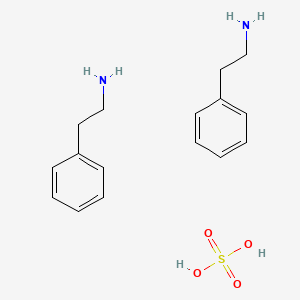
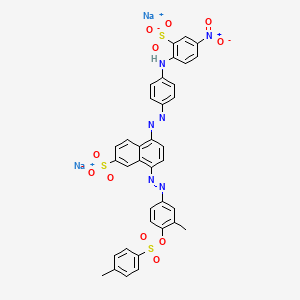
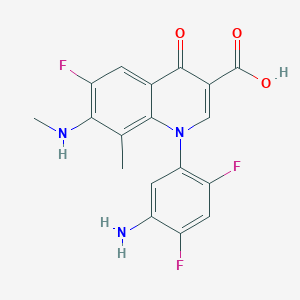
![(1R,13R,14R,26R)-1,14-dihydroxy-9,22-diphenyl-2,15-dioxaoctacyclo[21.3.1.110,14.03,12.06,11.013,26.016,25.019,24]octacosa-3(12),4,6(11),7,9,16(25),17,19(24),20,22-decaene-27,28-dione](/img/structure/B1215986.png)
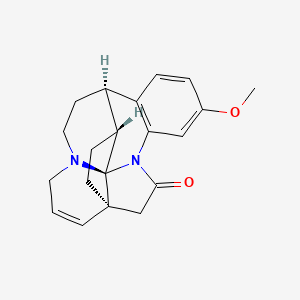
![2-[3-(Quinolin-2-ylmethoxy)anilino]benzoate](/img/structure/B1215989.png)
![1-[[(4-chloroanilino)-oxomethyl]amino]-N-[3-(4-morpholinyl)propyl]-1-cyclohexanecarboxamide](/img/structure/B1215991.png)
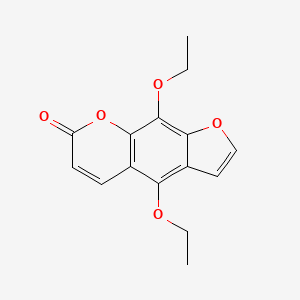
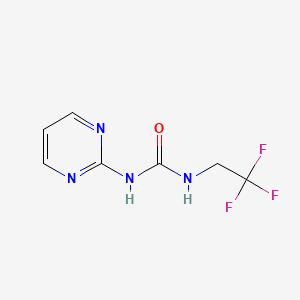

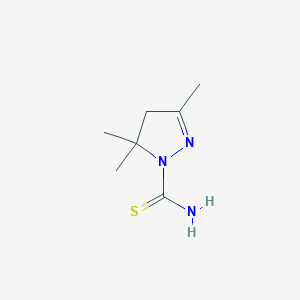
![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)
